molecular formula C17H18N2O B8320992 4-(4-(2-Amino-2-methylpropyl)phenoxy)benzonitrile

4-(4-(2-Amino-2-methylpropyl)phenoxy)benzonitrile

Cat. No. B8320992
M. Wt: 266.34 g/mol
InChI Key: GQXBUMMDSNTCFF-UHFFFAOYSA-N
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Patent
US05840738

Procedure details

A mixture of 4-(2-amino-2-methylpropyl)phenol acetic acid salt (45.06 g, 200 mmol), powdered K2CO3 (69.1 g, 500 mmol), and DMAC (550 mL) was heated to 75°-100° C. Toluene (166 mL) was added, and the mixture was slowly heated to reflux at 134° C. The reflux temperature was raised by distillation of toluene and water into a water trap until the temperature reached 141° C. The mixture was then allowed to cool to below 100° C. at which point 4-fluorobenzonitrile (24.46 g, 202 mmol) was added along with 50 mL of toluene. The mixture was again heated to reflux at 140° C. with water being collected in a toluene-filled water trap for 4 h. The mixture was allowed to cool to room temperature, and the solids were filtered and rinsed with toluene. The filtrate was concentrated on a rotary evaporator to 77 g of syrup which was dissolved in EtOAc (400 mL). This solution was extracted with water (400 mL), and the aqueous layer was back-extracted with EtOAc (100 mL). The combined organic layers were washed with water (3×400 mL) and concentrated in vacuo to 53.4 g (100%) of oil which was >98% pure by HPLC analysis: 1H NMR (300 MHz, DMSO-d6) NMR was consistent with the desired product;
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
69.1 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
24.46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
166 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+].CC(N(C)C)=O.F[C:30]1[CH:37]=[CH:36][C:33]([C:34]#[N:35])=[CH:32][CH:31]=1>O.C1(C)C=CC=CC=1>[NH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:30]2[CH:37]=[CH:36][C:33]([C:34]#[N:35])=[CH:32][CH:31]=2)=[CH:10][CH:9]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
45.06 g
Type
reactant
Smiles
C(C)(=O)O.NC(CC1=CC=C(C=C1)O)(C)C
Name
Quantity
69.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
550 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
24.46 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
166 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
134 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 75°-100° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly heated
CUSTOM
Type
CUSTOM
Details
reached 141° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again heated
CUSTOM
Type
CUSTOM
Details
collected in a toluene-
ADDITION
Type
ADDITION
Details
filled water trap for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
rinsed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator to 77 g of syrup which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in EtOAc (400 mL)
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with water (400 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back-extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 53.4 g (100%) of oil which

Outcomes

Product
Name
Type
Smiles
NC(CC1=CC=C(OC2=CC=C(C#N)C=C2)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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